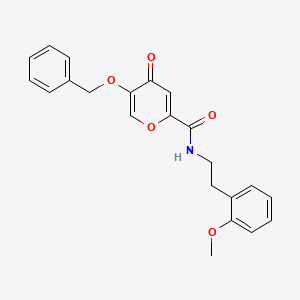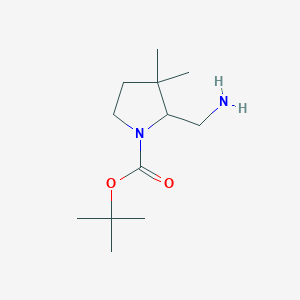![molecular formula C20H16F3N3O2 B2750917 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide CAS No. 339025-29-5](/img/structure/B2750917.png)
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide is a synthetic organic compound characterized by a benzenecarboxamide group connected to a complex pyridine derivative. The presence of trifluoromethyl and pyridinyl groups suggests significant potential for biochemical interactions, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide involves multi-step organic synthesis:
Formation of the Pyridine Derivative: The initial step often involves creating the pyridine ring structure with the trifluoromethyl group. This is typically achieved through a series of nucleophilic substitutions and cyclizations under controlled temperature and pH conditions.
Benzenecarboxamide Introduction: The benzenecarboxamide group is introduced through a coupling reaction, often using an amide bond formation facilitated by coupling reagents such as EDCI or DCC.
Final Coupling: The final step is the linking of the pyridine derivative with the benzenecarboxamide, a step requiring precise control over reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, production methods might involve:
Catalytic Processes: Using catalysts to accelerate the reactions.
Optimized Reactors: Employing continuous flow reactors for efficient and scalable synthesis.
Purification: Utilizing chromatography and crystallization techniques to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction can convert the carbonyl group in the pyridinyl moiety to hydroxyl derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl group, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, and other peroxides.
Reducing Agents: LiAlH₄, NaBH₄.
Substitution Reagents: Halogens and other nucleophiles under controlled conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalysis to enhance reaction selectivity and efficiency.
Material Science: Integrated into polymer matrices for advanced material properties.
Biology
Enzyme Inhibition: Acts as an inhibitor in biochemical assays to study enzyme activity.
Molecular Probes: Used in probing molecular interactions due to its distinct fluorine signals in NMR spectroscopy.
Medicine
Drug Design: Studied for its potential as a lead compound in drug design due to its structural complexity and functional groups.
Pharmacology: Investigated for effects on specific biochemical pathways and potential therapeutic applications.
Industry
Agricultural Chemistry: Applied in the formulation of herbicides or pesticides.
Fine Chemicals: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide involves:
Molecular Targets: The compound interacts primarily with enzymes and receptors that recognize the pyridinyl and benzenecarboxamide groups.
Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes, altering signaling pathways, or affecting gene expression.
Comparaison Avec Des Composés Similaires
Unique Features
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Pyridinyl Moieties: Offer versatile binding interactions with biological targets.
Similar Compounds
Pyridine Derivatives: Compounds such as 2-oxo-3-pyridinecarboxamide.
Trifluoromethyl Compounds: Analogous compounds like 4-(trifluoromethyl)benzoic acid.
Benzenecarboxamides: Related structures include 4-benzyloxy-N-methylbenzenecarboxamide.
Comparing 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide with these similar compounds highlights its unique combination of functional groups, offering a distinct profile for research and application.
Voilà, a comprehensive breakdown of your compound! Anything you’d like to dive deeper into?
Propriétés
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-9-18(27)26(13-16)12-14-4-6-15(7-5-14)19(28)25-11-17-3-1-2-10-24-17/h1-10,13H,11-12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIMYPNUGYYFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2750836.png)

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)
![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)

![N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2750844.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2750847.png)
![6-amino-7H-benzo[e]perimidin-7-one](/img/structure/B2750849.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B2750853.png)

![N-(4-bromo-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2750856.png)

